

Spectroscopic and Synthetic Profile of 2,5-Dimethoxy-4-nitrophenethylamine

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An In-depth Technical Guide for Scientific Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound **2,5-Dimethoxy-4-nitrophenethylamine**. Additionally, detailed experimental protocols for its synthesis and spectroscopic analysis are presented to support researchers, scientists, and professionals in the field of drug development and forensic chemistry.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,5**-**Dimethoxy-4-nitrophenethylamine**, facilitating straightforward comparison and analysis.

Mass Spectrometry (MS) Data

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data



Parameter	Value
Ionization Mode	Electron Ionization (EI)
Top Peak (m/z)	197
Second Highest Peak (m/z)	167
Third Highest Peak (m/z)	120

Note: Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data

Parameter	Description
Instrument	Thermo Fisher Q Exactive Orbitrap
Technique	HCD (Higher-energy C-trap dissociation)

Note: Further detailed fragmentation data from LC-MS analysis is not readily available in public databases.

Infrared (IR) Spectroscopy Data

Table 3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Data

While a specific peak list is not publicly available, the data was recorded using a Bio-Rad FTS instrument with an ATR-Film technique. Key expected vibrational modes for this molecule would include:



Functional Group	Expected Wavenumber Range (cm ⁻¹)
N-H stretch (amine)	3300-3500
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
NO ₂ stretch (asymmetric)	1500-1570
NO ₂ stretch (symmetric)	1330-1370
C=C stretch (aromatic)	1400-1600
C-O stretch (ether)	1000-1300
C-N stretch (amine)	1020-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental ¹H and ¹³C NMR data for **2,5-Dimethoxy-4-nitrophenethylamine** are not readily available in the public domain. Researchers requiring this data would need to perform their own NMR analysis upon synthesis of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2,5**-**Dimethoxy-4-nitrophenethylamine** are provided below.

Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine

The synthesis of **2,5-Dimethoxy-4-nitrophenethylamine** can be achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following protocol is adapted from the synthesis described by Alexander Shulgin.[1]

Materials:

- 2,5-dimethoxyphenethylamine
- Glacial acetic acid



- 70% Nitric acid
- Sodium hydroxide solution
- Dichloromethane
- Isopropyl alcohol
- Concentrated Hydrochloric acid
- Anhydrous diethyl ether

Procedure:

- A solution of 2,5-dimethoxyphenethylamine in glacial acetic acid is prepared and cooled in an ice bath.
- 70% nitric acid is added portion-wise while maintaining a low temperature.
- The reaction is stirred until a yellow solid, the nitrate salt of the product, precipitates.
- The solid is filtered, washed with diethyl ether, and air-dried.
- The nitrate salt is dissolved in water and basified with a sodium hydroxide solution.
- The free base is extracted with dichloromethane.
- The organic solvent is removed under reduced pressure to yield the free base as an oil, which may crystallize upon standing.
- For the hydrochloride salt, the free base is dissolved in isopropyl alcohol and neutralized with concentrated hydrochloric acid.
- Anhydrous diethyl ether is added to precipitate the pumpkin-colored hydrochloride salt, which is then filtered, washed with diethyl ether, and air-dried.

Spectroscopic Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):



- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared.
- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is used.
- · GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).
- MS Conditions:
 - o Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- · Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is recorded.



• The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - A standard proton experiment is performed.
 - Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of **2,5- Dimethoxy-4-nitrophenethylamine**.



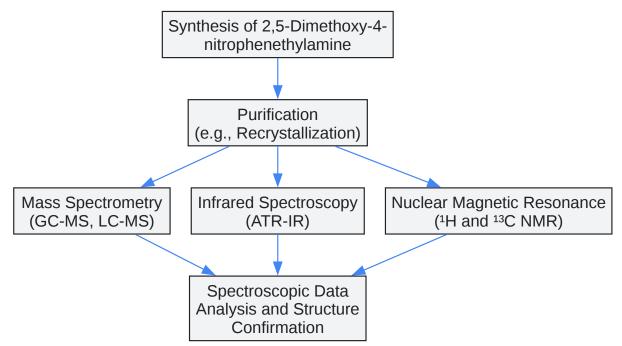
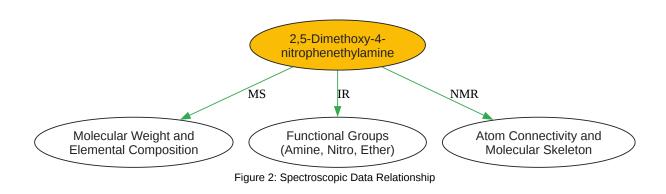


Figure 1: Analytical Workflow for 2,5-Dimethoxy-4-nitrophenethylamine Characterization

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Figure 1: Analytical Workflow for Characterization.



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Figure 2: Relationship of Spectroscopic Techniques to Molecular Structure.



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References

- 1. 2,5-Dimethoxy-4-nitrophenethylamine | C10H14N2O4 | CID 10036637 PubChem [pubchem.ncbi.nlm.nih.gov]
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